molecular formula C7H5FN2O B2834141 5-Amino-2-fluoro-4-hydroxybenzonitrile CAS No. 388091-38-1

5-Amino-2-fluoro-4-hydroxybenzonitrile

Cat. No.: B2834141
CAS No.: 388091-38-1
M. Wt: 152.128
InChI Key: HCWFDMJNYDNDOB-UHFFFAOYSA-N
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Description

5-Amino-2-fluoro-4-hydroxybenzonitrile is an organic compound with the molecular formula C7H5FN2O It is a derivative of benzonitrile, characterized by the presence of amino, fluoro, and hydroxy functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluoro-4-hydroxybenzonitrile typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the benzene ring. The process may involve the following steps:

    Nitration: Benzonitrile is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Fluorination: The amino group is then substituted with a fluorine atom using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction using reagents like sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluoro-4-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino, fluoro, and hydroxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like diethylaminosulfur trifluoride (DAST) for fluorination and sodium hydroxide (NaOH) for hydroxylation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzonitrile derivatives.

Scientific Research Applications

5-Amino-2-fluoro-4-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoro-4-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-fluorobenzonitrile: Lacks the hydroxy group, making it less reactive in certain chemical reactions.

    4-Amino-5-fluoro-2-hydroxybenzonitrile: Similar structure but different positioning of functional groups, leading to different reactivity and applications.

    2-Fluoro-4-hydroxybenzonitrile: Lacks the amino group, affecting its biological activity and chemical properties.

Uniqueness

5-Amino-2-fluoro-4-hydroxybenzonitrile is unique due to the combination of amino, fluoro, and hydroxy groups on the benzene ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable in various fields of research.

Properties

IUPAC Name

5-amino-2-fluoro-4-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWFDMJNYDNDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

This was prepared from 2-fluoro-4-hydroxy-benzonitrile by nitration (concentrated nitric acid in acetic acid at 40° C.) followed by hydrogenation in ethanol over 10% palladium/carbon.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 2-fluoro-4-hydroxy-5-nitrobenzonitrile (D147; 270 mg, 1.483 mmol) in ethanol (35 mL) was passed through an H-Cube flow hydrogenator at room temperature and atmospheric pressure on full H2 mode, with a flow rate of 1 mL min−1 and using a CatCart30 (approx. 140 mg catalyst). The residual solution was diluted with further ethanol (8 mL) to ensure maximum recovery of material. The collected product solution was evaporated to dryness to give the desired product as a tan solid (215 mg).
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